![molecular formula C27H30N2O4 B10903578 1-[4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10903578.png)
1-[4-(4-Hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Hidroxi-3,5-dimetoxi-bencil)piperazin-1-il]-2,2-difeniletanona es un compuesto orgánico complejo que presenta un anillo de piperazina sustituido con un grupo hidroxi-dimetoxi-bencilo y una porción de difeniletanona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-[4-(4-Hidroxi-3,5-d
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-PROPANONE: Similar structure but with a propanone moiety instead of ethanone.
1-[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-BUTANONE: Similar structure but with a butanone moiety instead of ethanone.
Uniqueness
1-[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE is unique due to its specific combination of functional groups and the resulting chemical properties
Propiedades
Fórmula molecular |
C27H30N2O4 |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
1-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C27H30N2O4/c1-32-23-17-20(18-24(33-2)26(23)30)19-28-13-15-29(16-14-28)27(31)25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-12,17-18,25,30H,13-16,19H2,1-2H3 |
Clave InChI |
SWTBCAFFRDSLER-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10903498.png)
![3-(1H-benzimidazol-2-yl)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B10903503.png)

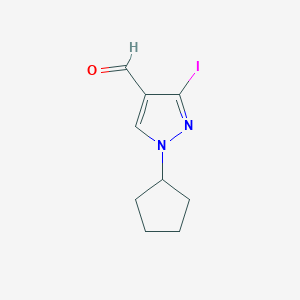
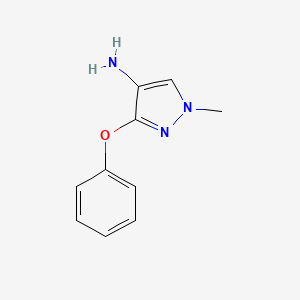
![N'-[(Z)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide](/img/structure/B10903533.png)
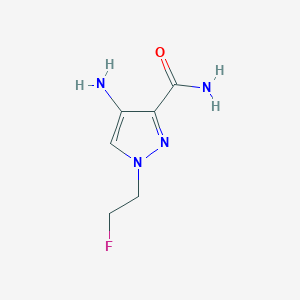
![2,4-dibromo-6-{4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-6-methylpyrimidin-2-yl}phenol](/img/structure/B10903540.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10903543.png)
![3,4-dihydroquinolin-1(2H)-yl{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}methanone](/img/structure/B10903556.png)
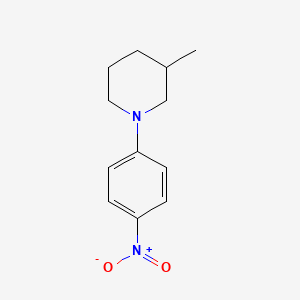
![2-[4-[(4-bromophenyl)methoxy]-6-methylpyrimidin-2-yl]phenol](/img/structure/B10903590.png)
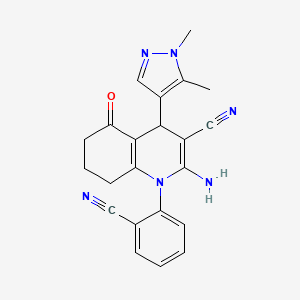
![2-{[(E)-(2-fluorophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10903601.png)
